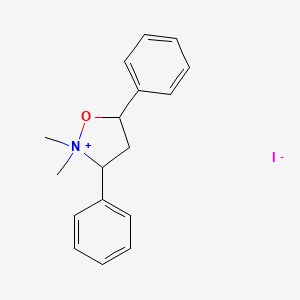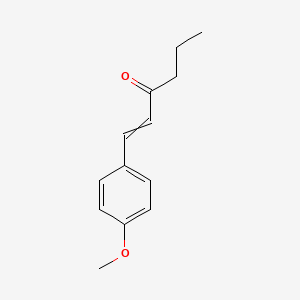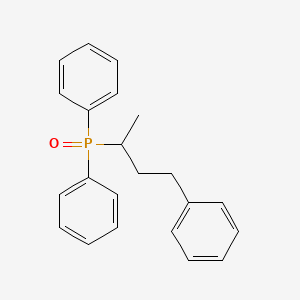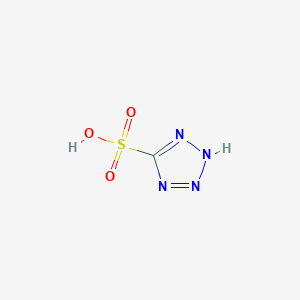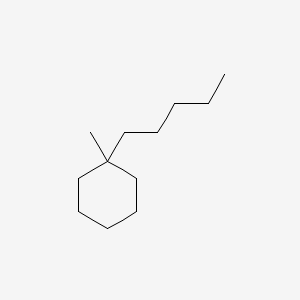
Cyclohexane, methylpentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, methylpentyl- is an organic compound with the molecular formula C12H24. It is a cycloalkane, meaning it consists of a ring of carbon atoms. This compound is also known as (1-methylpentyl)cyclohexane and has a molecular weight of 168.324 g/mol . Cyclohexane, methylpentyl- is a colorless liquid with a faint odor and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexane, methylpentyl- can be synthesized through the hydrogenation of benzene in the presence of a catalyst such as Raney nickel . This process involves the addition of hydrogen to benzene, resulting in the formation of cyclohexane. The methylpentyl group can then be introduced through a Friedel-Crafts alkylation reaction, where cyclohexane reacts with methylpentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
On an industrial scale, cyclohexane is produced by the hydrogenation of benzene. The methylpentyl group is introduced through alkylation reactions. The process involves high-pressure hydrogenation and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, methylpentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and cyclohexanol.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclohexane, methylpentyl- has several scientific research applications:
Chemistry: It is used as a solvent and a starting material for the synthesis of other organic compounds.
Biology: It is used in the study of lipid membranes and their interactions.
Medicine: It is used in the development of pharmaceuticals and as a solvent in drug formulation.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of cyclohexane, methylpentyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it gains electrons to form reduced products. In substitution reactions, it undergoes nucleophilic or electrophilic substitution, where hydrogen atoms are replaced by other atoms or groups .
Comparación Con Compuestos Similares
Cyclohexane, methylpentyl- can be compared with other similar compounds such as:
Cyclohexane: A simpler cycloalkane with the formula C6H12.
Methylcyclohexane: A monosubstituted cyclohexane with the formula C7H14.
Cyclopentane: A cycloalkane with a five-membered ring and the formula C5H10.
Uniqueness
Cyclohexane, methylpentyl- is unique due to its specific structure, which includes a cyclohexane ring with a methylpentyl substituent. This structure imparts distinct chemical and physical properties, making it useful in various applications .
Propiedades
Número CAS |
82162-03-6 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
1-methyl-1-pentylcyclohexane |
InChI |
InChI=1S/C12H24/c1-3-4-6-9-12(2)10-7-5-8-11-12/h3-11H2,1-2H3 |
Clave InChI |
FCDFKIUSJACNAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(CCCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


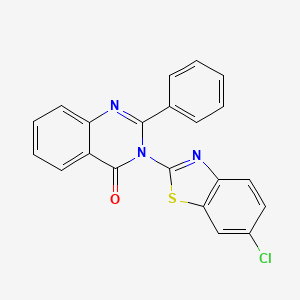
![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
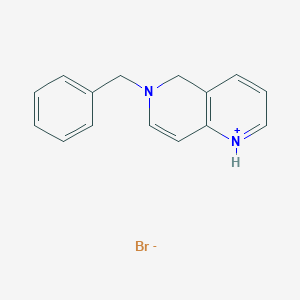

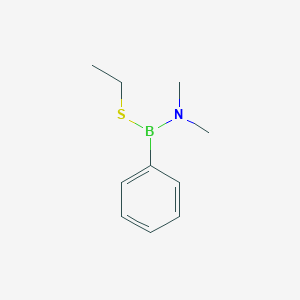
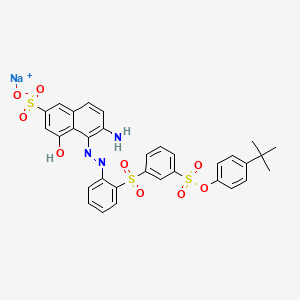
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)

![4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B14409488.png)

